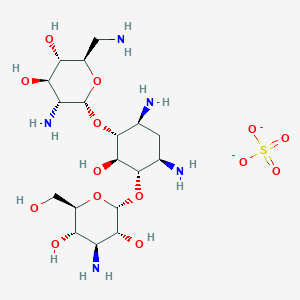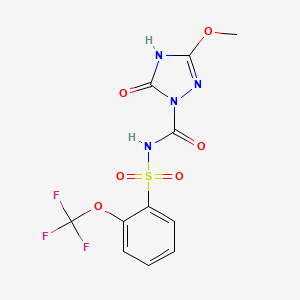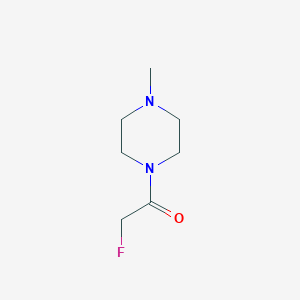
2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(fluoroacetyl)-4-methyl- is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-(fluoroacetyl)-4-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperazine with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
1-Methylpiperazine+Fluoroacetyl chloride→Piperazine, 1-(fluoroacetyl)-4-methyl-+HCl
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-(fluoroacetyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroacetyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Applications De Recherche Scientifique
Piperazine, 1-(fluoroacetyl)-4-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of piperazine, 1-(fluoroacetyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroacetyl group can enhance the compound’s ability to bind to these targets, potentially leading to the inhibition or activation of biological pathways. For example, piperazine derivatives are known to interact with GABA receptors, leading to the modulation of neurotransmitter activity and resulting in various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: The parent compound, widely used in medicinal chemistry.
1-Methylpiperazine: A derivative with a methyl group, used as an intermediate in organic synthesis.
1-(Fluoroacetyl)piperazine: A derivative with a fluoroacetyl group, studied for its biological activities.
Uniqueness
Piperazine, 1-(fluoroacetyl)-4-methyl- is unique due to the presence of both a fluoroacetyl group and a methyl group, which can significantly alter its chemical reactivity and biological properties compared to other piperazine derivatives. This dual modification can enhance its potential as a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
763877-94-7 |
|---|---|
Formule moléculaire |
C7H13FN2O |
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
2-fluoro-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C7H13FN2O/c1-9-2-4-10(5-3-9)7(11)6-8/h2-6H2,1H3 |
Clé InChI |
PEHJIYPHIDRGBL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid](/img/structure/B13411703.png)
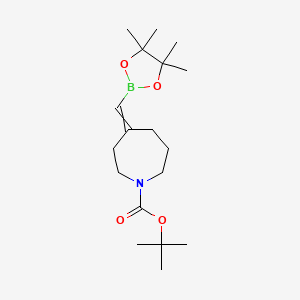

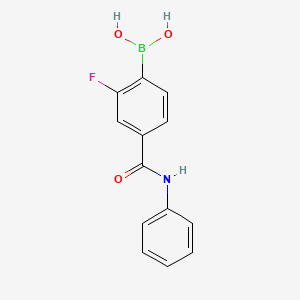

![(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone](/img/structure/B13411738.png)
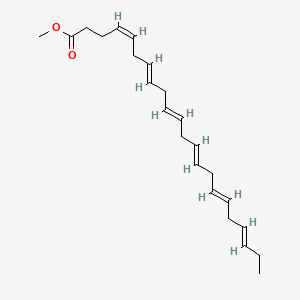
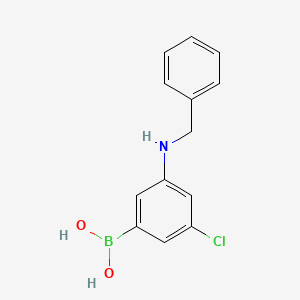
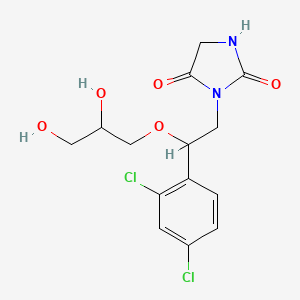
![N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid](/img/structure/B13411765.png)

